M-TOLUNITRILE-D7
Description
Significance of Deuterium (B1214612) Isotopic Labeling in Contemporary Chemical Science
Deuterium labeling is a technique where hydrogen atoms in a molecule are replaced by deuterium. musechem.comyoutube.com This seemingly subtle change, the addition of a neutron, imparts a greater mass to the atom, a property that is leveraged in numerous analytical techniques without significantly altering the molecule's chemical properties. musechem.comyoutube.com This allows for precise tracking and analysis, crucial for advancing our understanding of molecular behavior. youtube.com
Utility of Stable Isotopes in Tracing Chemical and Biological Processes
Stable isotopes, like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), serve as invaluable tracers for elucidating chemical and biological pathways. symeres.comelementar.com By introducing these labeled compounds into a system, researchers can follow their journey through complex transformations. symeres.comsilantes.com This approach has proven instrumental in diverse fields, from understanding nutrient cycling in oceans to tracking the fate of agrochemicals in the environment. symeres.comelementar.com In metabolic research, stable isotope tracing allows for the detailed mapping of biochemical reactions within cells, offering unparalleled insights into the metabolic wiring of organisms. nih.gov For instance, administering deuterated compounds helps in studying drug metabolism by tracking how they are absorbed, distributed, metabolized, and excreted. clearsynth.com
Historical Context of m-Tolunitrile as a Reference and Probe Molecule
m-Tolunitrile, also known as 3-methylbenzonitrile, has a long-standing presence in chemical research. nih.gov It has been utilized as an intermediate in the synthesis of various organic compounds, including the fungicide Chlorothalonil. nih.govhaz-map.com In spectroscopic studies, m-tolunitrile and its isomers have been the subject of investigations to understand their electronic and vibrational properties. researchgate.netias.ac.in The nitrile group (C≡N) in m-tolunitrile is a particularly effective vibrational probe due to its sensitivity to the local electrostatic environment, making it a useful tool for studying solute-solvent interactions. acs.org Its well-defined spectroscopic features have allowed it to serve as a reference molecule for comparing the effects of substituents on the electronic structure and reactivity of the benzene (B151609) ring. ias.ac.in
Properties
CAS No. |
1219795-31-9 |
|---|---|
Molecular Formula |
C8D7N |
Molecular Weight |
124.19 |
Synonyms |
M-TOLUNITRILE-D7 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterated M Tolunitrile
Deuterium (B1214612) Exchange Reactions for Aromatic Nitriles
Direct hydrogen-deuterium (H/D) exchange represents an efficient and atom-economical approach for the synthesis of isotopically labeled compounds. This method involves the direct replacement of protium (B1232500) with deuterium on a pre-existing molecular scaffold, often in the later stages of a synthetic sequence. nih.gov For aromatic nitriles like m-tolunitrile, these exchange reactions can be facilitated by various catalytic systems or reaction media that activate otherwise inert C-H bonds.
Catalysis is a powerful tool for achieving selective H/D exchange at specific C-H bonds. Both transition metal-based and metal-free systems have been developed to deuterate the aromatic ring and the alkyl side chains of molecules like m-tolunitrile.
Transition-metal catalysts are widely employed for C-H activation and subsequent H/D exchange. researchgate.net Metals such as ruthenium, iridium, cobalt, and manganese have shown significant utility in this area, often using readily available and inexpensive deuterium sources like deuterium oxide (D₂O). researchgate.netrsc.org These reactions typically proceed through mechanisms involving oxidative addition, C-H activation, and reductive elimination.
Ruthenium complexes, in particular, have been demonstrated to be effective for the deuteration of aromatic compounds. researchgate.net For instance, ruthenium-pincer complexes can catalyze the selective α-deuteration of aliphatic nitriles using D₂O, suggesting a plausible pathway for the deuteration of the methyl group in m-tolunitrile. rsc.org The mechanism is proposed to involve the formation of an enamine intermediate after interaction with the ruthenium catalyst, which then undergoes H/D exchange with D₂O. rsc.org Similarly, ruthenium-catalyzed methodologies have been developed for the ortho-deuteration of aromatic carbonyl compounds, which could be adapted for nitriles given the similar electronic properties. researchgate.net Other metals like platinum, rhodium, nickel, and cobalt are also known to catalyze the deuteration of aromatic rings. google.com
Below is a summary of representative metal-catalyzed deuteration systems applicable to aromatic and benzylic C-H bonds.
| Metal Catalyst | Target C-H Bonds | Typical Deuterium Source | Key Features |
| Ruthenium (Ru) | Aromatic (ortho), Aliphatic (α-position) | D₂O | Pincer complexes are effective for α-deuteration of nitriles; can utilize transient directing groups for aromatic deuteration. researchgate.netrsc.org |
| Iridium (Ir) | Aromatic, Unactivated C(sp³)-H | D₂O | Often used in synergistic photocatalysis for remote C-H deuteration. nih.gov |
| Manganese (Mn) | Aromatic (ortho) | D₂O | Can be enhanced by additives like 2-pyridone for the synthesis of ortho-deuterated aromatic nitriles. researchgate.net |
| Cobalt (Co) | Aromatic Ring | D₂, Deuterated Solvents | Can be used as an activated catalyst for general aromatic ring deuteration. google.com |
| Silver (Ag) | Aromatic Ring | D₂O, CH₃OD | Effective for deuteration of electron-rich heterocycles and nitroaromatics without directing groups. nih.govchemrxiv.org |
To circumvent issues related to expensive or toxic transition metals, metal-free deuteration methods have been developed. researchgate.net These strategies often rely on strong acidic conditions or the use of organocatalysts to facilitate H/D exchange.
One prominent metal-free approach involves the use of strong deuterated acids, which act as both the catalyst and the deuterium source. researchgate.net For example, deuterated trifluoroacetic acid (CF₃COOD) or deuterated triflic acid (CF₃SO₃D) can achieve rapid and efficient H/D exchange on various aromatic systems through an electrophilic aromatic substitution mechanism. researchgate.netnih.gov In this process, a deuteron (B1233211) (D⁺) from the strong acid attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (sigma complex). youtube.comyoutube.com Subsequent loss of a proton (H⁺) re-establishes aromaticity and results in the incorporation of a deuterium atom. youtube.comyoutube.com For m-tolunitrile, this process would deuterate the aromatic ring, with the positions of exchange governed by the directing effects of the methyl and nitrile groups.
Organocatalytic methods provide another metal-free alternative. For instance, a triaryl carbenium ion has been shown to mediate the H/D exchange in aromatic compounds using D₂O as the deuterium source. researchgate.net Such methods offer a sustainable alternative to traditional metal-catalyzed techniques. researchgate.net
Base-mediated H/D exchange is particularly effective for deuterating C-H bonds that are sufficiently acidic. In the case of m-tolunitrile, the benzylic protons of the methyl group are significantly more acidic than the aromatic protons due to the electron-withdrawing nature of the nitrile group, which can stabilize the resulting carbanion via resonance.
This principle is demonstrated in the base-catalyzed deuteration of alkylnitroaromatics, which are structurally analogous to m-tolunitrile. nih.gov Amine bases such as triethylamine (B128534) or the stronger base 1,5-diazobicyclo[4.3.0]non-5-ene (DBN) can catalyze the regioselective isotopic exchange of the benzylic protons with deuterium from D₂O. nih.gov The reaction proceeds by deprotonation of the benzylic carbon to form a carbanion, which is then quenched by D₂O to incorporate a deuterium atom. This cycle can be repeated to achieve high levels of deuteration (CD₃). While this method is highly selective for the benzylic position, it generally does not affect the less acidic aromatic C-H bonds.
Catalytic Deuteration Approaches for Aromatic and Methyl C-H Bonds
Targeted Synthesis of m-Tolunitrile-d7 Precursors and Building Blocks
An alternative to direct H/D exchange on the final molecule is a bottom-up approach, where deuterated precursors or building blocks are synthesized and then carried through to the final product. This strategy can offer greater control over the specific sites and levels of deuteration.
The site-selective installation of a trideuteromethyl (CD₃) group, often referred to as the deuterated "magic methyl" group, is a key strategy in medicinal chemistry for improving the metabolic profiles of drug candidates. researchgate.net Numerous methods exist for introducing a CD₃ group onto an aromatic ring, which can then be elaborated to form this compound.
These methods often involve the use of commercially available or readily prepared deuterated C1 reagents. The choice of reagent and reaction type (e.g., cross-coupling, nucleophilic substitution) depends on the functional group tolerance and the specific precursor being used. For example, a precursor such as m-bromobenzonitrile could potentially undergo a cross-coupling reaction with a deuterated methylating agent. Alternatively, a precursor like 3-methyl-d₃-bromobenzene could be synthesized first and then converted to the nitrile.
A summary of common reagents and strategies for CD₃ incorporation is provided below.
| CD₃ Reagent | Synthetic Strategy | Description |
| CD₃I (Iodotrimethyl-d₃-methane) | Nucleophilic Substitution, Cross-Coupling | A common electrophilic source of the CD₃ group used in reactions with nucleophiles or in metal-catalyzed cross-coupling reactions. |
| (CD₃)₂SO₄ (Dimethyl-d₆-sulfate) | Nucleophilic Substitution | A powerful and reactive methylating agent for introducing a CD₃ group onto heteroatoms (O, N) or, in some cases, carbon nucleophiles. |
| CD₃OTf (Trideuteromethyl triflate) | Nucleophilic Substitution | A highly electrophilic reagent for the efficient transfer of a CD₃ group. |
| CD₃B(OH)₂ or CD₃BF₃K | Suzuki-Miyaura Cross-Coupling | Used in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form a C-CD₃ bond. |
| Me₂NCD(OMe)₂ | Condensation/Cyclization | Can be used to prepare deuterated heterocycles from methyl ketones, demonstrating its utility as a deuterated building block. nih.gov |
By combining these targeted precursor strategies with the comprehensive H/D exchange reactions for the aromatic ring, a robust synthetic route to this compound with high isotopic purity can be achieved.
Directed Aromatic Ring Deuteration Protocols
The synthesis of this compound, specifically the introduction of deuterium onto the aromatic ring, requires regioselective control governed by the electronic effects of the existing substituents: the methyl group (-CH₃) and the nitrile group (-CN). The methyl group is an activating, ortho-, para- directing group, while the nitrile group is a deactivating, meta- directing group. This conflicting influence necessitates carefully chosen synthetic protocols to achieve high levels of deuteration at the desired aromatic positions.
Catalytic Hydrogen-Deuterium Exchange:
Transition metal-catalyzed hydrogen-deuterium (H-D) exchange is a powerful method for aromatic deuteration. wikipedia.orgresearchgate.net Catalysts based on platinum, palladium, rhodium, and iridium are effective in activating C-H bonds. For m-tolunitrile, the choice of catalyst and conditions can influence which positions are deuterated. For instance, some catalysts may preferentially activate the C-H bonds ortho to the activating methyl group, while others might be less sensitive to steric hindrance and electronic effects, leading to broader deuteration patterns. The use of a deuterium source like D₂O is common in these reactions, often requiring elevated temperatures to facilitate the exchange on the deactivated nitrile-bearing ring. mdpi.com However, some methodologies are limited by functional group tolerance, as sensitive groups like nitriles may not be compatible with certain reactive organometallic intermediates. rsc.org
Acid-Catalyzed Deuteration:
Metal-Free Deuteration Protocols:
Recent advancements have focused on metal-free deuteration methods to avoid residual metal contamination. These approaches often utilize strong bases or photochemical activation. Base-catalyzed H-D exchange can deprotonate the aromatic ring, followed by quenching with a deuterium source like D₂O. The acidity of the aromatic protons in m-tolunitrile is influenced by the electron-withdrawing nitrile group, potentially enabling deuteration at the positions ortho to it (positions 2 and 4). Additionally, visible-light-induced photocatalysis represents a mild and sustainable approach for site-specific deuteration, often using D₂O as the deuterium atom source under metal-free conditions. rsc.orgresearchgate.netrsc.org
Table 1: Comparison of Aromatic Ring Deuteration Protocols for m-Tolunitrile
| Protocol | Typical Reagents/Catalysts | Deuterium Source | Key Advantages | Key Disadvantages | Probable Regioselectivity on m-Tolunitrile |
| Metal-Catalyzed H-D Exchange | Pt, Pd, Ir, Ru complexes | D₂O, D₂ gas | High efficiency, can achieve perdeuteration. | Potential metal contamination, can require harsh conditions, functional group incompatibility. rsc.org | Broad deuteration, may favor positions activated by the methyl group (C2, C4, C6). |
| Acid-Catalyzed Exchange | D₂SO₄, DFSA, Lewis Acids | D₂O | Straightforward electrophilic substitution. | Requires strongly acidic and harsh conditions, lower functional group tolerance. | Favors electrophilic positions ortho and para to the methyl group (C2, C4, C6). |
| Metal-Free Protocols | Strong bases (e.g., KOtBu), Photocatalysts | D₂O, DMSO-d₆ | Avoids metal contamination, often milder conditions. rsc.orgresearchgate.net | Base-catalyzed methods may have limited functional group tolerance. | Base-catalyzed may favor acidic positions ortho to the nitrile group (C2, C4). Photocatalytic methods can be highly regioselective. chemrxiv.org |
Purification and Isotopic Purity Assessment for Research Applications
Advanced Chromatographic Separation Techniques
Following the synthesis of this compound, purification is essential to remove unreacted starting materials, catalysts, and partially deuterated isotopologues. While standard techniques like distillation or basic column chromatography can remove bulk chemical impurities, the separation of molecules differing only in their isotopic composition presents a significant challenge.
Advanced chromatographic techniques are employed to achieve high isotopic purity. The subtle differences in polarity and volatility between deuterated and non-deuterated compounds can be exploited for separation.
Preparative Gas Chromatography (Prep-GC): This technique is highly effective for separating volatile and thermally stable compounds like m-tolunitrile. By using long capillary columns with optimized stationary phases, it is possible to achieve baseline separation of isotopologues, allowing for the collection of highly pure fractions.
High-Performance Liquid Chromatography (HPLC): While less common for small, nonpolar molecules, reversed-phase HPLC can sometimes separate isotopologues. The slightly different van der Waals interactions of C-D bonds compared to C-H bonds with the stationary phase can lead to differential retention times. nih.gov This method is particularly useful if the compound is not amenable to GC.
The efficiency of these separations is often dependent on the degree of deuteration; a higher number of deuterium atoms in a molecule can lead to a more significant difference in chromatographic behavior compared to its non-deuterated counterpart. nih.gov
Mass Spectrometric and NMR Spectroscopic Isotopic Purity Verification
Determining the isotopic purity and confirming the specific sites of deuterium incorporation are critical for research applications. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org
Mass Spectrometry (MS):
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides unambiguous information about the specific locations of the deuterium atoms.
¹H NMR (Proton NMR): This technique is used to quantify the degree of deuteration at each specific proton-bearing position. By comparing the integral of a residual proton signal in the deuterated sample to the integral of the corresponding signal in a non-deuterated standard, the percentage of deuterium incorporation at that site can be calculated. researchgate.net
²H NMR (Deuterium NMR): This method directly observes the deuterium nuclei. youtube.com A signal in the ²H NMR spectrum confirms the presence of deuterium at a specific molecular position. illinois.edu Since the chemical shifts of deuterium are equivalent to those of protons, the positions of the signals directly correlate to the sites of deuteration. illinois.edu Quantitative ²H NMR can be used to determine the relative amount of deuterium at each labeled site. A combined approach using both quantitative ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. wiley.comnih.gov
¹³C NMR: Deuterium substitution causes a characteristic upfield shift on the attached carbon atom (an isotopic shift) and can change the multiplicity of the signal due to C-D coupling. These effects can be used to confirm and, in some cases, quantify the level of deuteration at specific sites. researchgate.netnih.gov
Table 2: Analytical Techniques for Isotopic Purity Verification of this compound
| Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HR-MS) | Overall deuterium incorporation; distribution of isotopologues (D₀-D₇). nih.gov | High sensitivity, requires very little sample, provides isotopic distribution. nih.gov | Does not provide direct information on the specific location of deuterium atoms. |
| ¹H NMR Spectroscopy | Site-specific deuterium incorporation levels by measuring the reduction of proton signals. researchgate.net | Provides precise locational information, quantitative. | Indirect measurement; less accurate for very high levels of deuteration (>99%). |
| ²H NMR Spectroscopy | Direct detection and confirmation of deuterium at specific molecular positions. youtube.com | Unambiguous confirmation of deuteration sites, can be quantitative. wiley.com | Lower sensitivity and natural abundance compared to protons. illinois.edu |
| ¹³C NMR Spectroscopy | Confirms deuteration through isotopic shifts and changes in signal multiplicity. nih.gov | Provides structural confirmation of deuteration. | Isotopic shifts can be small; may be complex to interpret for multiple deuteration sites. |
Green Chemistry Principles in Deuterated Compound Synthesis
The synthesis of isotopically labeled compounds, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency. nih.govresearchgate.net
Atom Economy: This principle, which seeks to maximize the incorporation of reactant atoms into the final product, is a cornerstone of modern deuteration methods. wikipedia.orgacs.org Catalytic H-D exchange reactions are highly atom-economical, as they directly substitute hydrogen with deuterium, ideally generating only isotopically mixed water as a byproduct. kccollege.ac.in This contrasts sharply with traditional multi-step syntheses that might use deuterated building blocks and generate significant stoichiometric waste.
Use of Safer Solvents and Reagents: A key green innovation in deuteration is the widespread use of deuterium oxide (D₂O) as the primary deuterium source. mdpi.comacs.org D₂O is inexpensive, non-toxic, and environmentally benign compared to other deuterating agents like deuterated metal hydrides or D₂ gas.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org The development of highly efficient transition-metal catalysts allows for H-D exchange to occur with only a small amount of catalyst, which reduces waste and often allows for milder reaction conditions. Furthermore, the push towards metal-free catalytic systems, such as organocatalysts or photocatalysts, addresses the issue of toxic and expensive heavy metal waste. rsc.orgresearchgate.net
Prevention of Derivatives: Direct C-H activation and H-D exchange methodologies align with the principle of avoiding unnecessary derivatization. acs.org These late-stage functionalization techniques allow for the introduction of deuterium directly onto the target molecule, eliminating the need for protecting groups or other temporary modifications that add steps and generate waste. x-chemrx.com
Table 3: Application of Green Chemistry Principles to Deuteration Synthesis
| Green Chemistry Principle | Application in Deuterated Synthesis | Example |
| 1. Prevention | Designing syntheses to minimize waste from the outset. | Choosing a direct H-D exchange over a multi-step synthesis. |
| 2. Atom Economy | Maximizing the incorporation of deuterium from the source into the product. wikipedia.org | Catalytic exchange using D₂O, where the only byproduct is H₂O/HOD. kccollege.ac.in |
| 3. Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. | Employing non-toxic D₂O as the deuterium source. |
| 5. Safer Solvents & Auxiliaries | Minimizing the use of auxiliary substances or using safer alternatives. | Performing reactions in D₂O as both the solvent and reagent. |
| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Utilizing visible-light photocatalysis for deuteration at room temperature. rsc.orgrsc.org |
| 8. Reduce Derivatives | Avoiding the use of protecting groups or temporary modifications. acs.org | Direct C-H activation for late-stage deuteration of a complex molecule. x-chemrx.com |
| 9. Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. acs.org | Transition-metal or organocatalyzed H-D exchange reactions. mit.edu |
Application As an Internal Standard in Advanced Analytical Research
Role in Quantitative Mass Spectrometry for Complex Mixture Analysis
In quantitative mass spectrometry, an internal standard is crucial for achieving accurate and precise measurements, especially in the analysis of complex mixtures. cerilliant.com M-TOLUNITRILE-D7 serves this purpose by helping to correct for variations that can occur during sample preparation, injection, and ionization. cerilliant.com
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the use of isotopically labeled internal standards. nist.govmdpi.com The development of an IDMS method involves adding a known amount of the labeled standard, such as this compound, to a sample containing the unlabeled analyte (m-tolunitrile). mdpi.com Because the labeled and unlabeled compounds behave almost identically during extraction and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. kobv.de This allows for highly accurate quantification, as the ratio of the analyte to the internal standard remains constant. kobv.de Method validation ensures the accuracy, precision, and robustness of the analytical procedure. uni-muenchen.de
Detailed Research Findings: Studies developing IDMS methods for various analytes have demonstrated the utility of deuterated internal standards. For instance, in the quantification of interleukin-6, an IDMS method was developed using isotopically labeled signature peptides as internal standards, which improved reproducibility by mitigating the impact of interfering compounds. mdpi.com Similarly, a method for determining metoprolol (B1676517) and its metabolite in human serum utilized the deuterated internal standard metoprolol-d7 to achieve accurate and precise results. researchgate.net These examples highlight the principle that would apply to using this compound for the quantification of m-tolunitrile.
| Parameter | Description | Reference |
| Analyte | The substance being measured (e.g., m-tolunitrile). | mdpi.com |
| Internal Standard | A known quantity of an isotopically labeled version of the analyte (e.g., this compound). | mdpi.com |
| Principle | The ratio of the natural analyte to the isotopically labeled internal standard is measured by the mass spectrometer. This ratio is used to calculate the concentration of the analyte, correcting for sample loss and matrix effects. | mdpi.comkobv.de |
| Advantage | High accuracy and precision, as it is traceable to the International System of Units (SI). | nist.govmdpi.com |
A significant challenge in quantitative analysis is the "matrix effect," where other components in a sample can enhance or suppress the ionization of the analyte, leading to inaccurate results. annlabmed.orgnih.gov The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these effects. annlabmed.org Since the internal standard is chemically almost identical to the analyte, it experiences the same matrix effects. annlabmed.org By normalizing the analyte's signal to the internal standard's signal, these effects can be largely canceled out. core.ac.uk This normalization is used to construct a calibration curve, where the response ratio is plotted against the concentration of the analyte. annlabmed.org
Detailed Research Findings: Research on the analysis of mycotoxins in food and feed has shown that using isotopically labeled internal standards is an effective way to compensate for matrix effects. core.ac.uk In another study, matrix-matched calibration combined with an internal standard provided a satisfactory method for compensating for residual matrix effects in the analysis of phytoestrogens in environmental samples. uow.edu.au These findings underscore the importance of using internal standards like this compound for accurate quantification in complex matrices.
| Calibration Approach | Description | Effectiveness in Mitigating Matrix Effects |
| External Calibration | A calibration curve is generated using standards prepared in a clean solvent. | Prone to inaccuracies due to matrix effects. |
| Matrix-Matched Calibration | The calibration curve is prepared in a blank matrix that is similar to the sample matrix. | Can reduce matrix effects but may not eliminate them completely. annlabmed.org |
| Internal Standard Calibration (with SIL-IS) | A stable isotope-labeled internal standard (SIL-IS) like this compound is added to all samples and standards. The calibration curve is based on the ratio of the analyte signal to the internal standard signal. | Highly effective in compensating for matrix effects and variations in sample processing. annlabmed.orgcore.ac.uk |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the precise differentiation of ions with very similar mass-to-charge ratios. researchgate.netnih.gov When this compound is used as an internal standard in HRMS, its distinct mass allows for clear separation from the unlabeled analyte and potential interferences. This high selectivity, combined with the quantitative accuracy of isotope dilution, makes the combination of HRMS and deuterated internal standards a powerful tool for precise quantification in complex samples. sciex.com The MRMHR (Multiple Reaction Monitoring High Resolution) workflow, for example, uses full scan TOF MS/MS spectra to generate high-resolution extracted ion chromatograms for quantification, leading to enhanced sensitivity and selectivity. sciex.com
Detailed Research Findings: A study on the quantification of large oligonucleotides demonstrated that an MRMHR workflow on a TripleTOF system, using a related oligonucleotide as an internal standard, provided excellent linearity and a low limit of quantification. sciex.com Similarly, the development of an LC-Orbitrap-HRMS method for quantifying antimycotics showed that this technology is suitable for therapeutic drug monitoring of small molecules, providing accurate quantification. uni-muenchen.de These examples illustrate the precision and accuracy achievable when using internal standards with high-resolution mass spectrometry.
| Feature of HRMS | Benefit for Quantification with this compound |
| High Mass Accuracy | Allows for confident identification of both m-tolunitrile and this compound, even in complex matrices. |
| High Resolution | Enables the separation of the analyte and internal standard signals from isobaric interferences, leading to more accurate quantification. nih.gov |
| High Selectivity | Reduces background noise and improves the signal-to-noise ratio, resulting in lower limits of detection and quantification. sciex.com |
Development of Analytical Protocols for Isotope Tracing Studies
The development of robust analytical methods is fundamental to the accuracy and reliability of isotope tracing research. Isotope tracing is a powerful technique that involves using isotopically labeled molecules (tracers) to follow the metabolic or environmental fate of a compound. researchgate.nettandfonline.com Deuterated compounds, such as this compound, are ideal for use as internal standards in these studies, particularly when coupled with mass spectrometry-based analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
An internal standard is a known quantity of a substance added to an unknown sample to facilitate the quantification of a target analyte. For an internal standard to be effective, it should behave chemically and physically similarly to the analyte of interest throughout sample preparation and analysis. This compound is an excellent candidate for an internal standard when quantifying its non-labeled counterpart, m-tolunitrile. Its seven deuterium (B1214612) atoms give it a distinct mass-to-charge ratio (m/z) from the natural compound, allowing for separate detection by a mass spectrometer, while its chemical properties remain nearly identical. This ensures that any loss of analyte during extraction, derivatization, or injection is mirrored by a proportional loss of the internal standard, enabling highly accurate quantification.
Isotope Tracing in In Vitro Biochemical and Biotransformation Research
In vitro studies are critical for isolating and understanding specific biochemical pathways and the mechanisms of biotransformation without the complexities of a whole organism. Research has shown that various microorganisms can metabolize aromatic nitriles. researchgate.netresearchgate.net For instance, bacterial and fungal strains have been identified that can hydrolyze the nitrile group of tolunitrile isomers to the corresponding amide or carboxylic acid. researchgate.nettandfonline.com
To accurately quantify the rate and extent of such biotransformations, a precise analytical method is required. This is where this compound would be applied. In a typical experimental setup, a known concentration of m-tolunitrile would be introduced into an in vitro system, such as a microbial culture or a preparation of liver microsomes. A precise amount of this compound is added to each sample as the internal standard at the beginning of the extraction process. As the biotransformation proceeds, aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining m-tolunitrile and its metabolites is then measured against the stable concentration of the deuterated internal standard.
Below is a hypothetical data table illustrating the results from such an experiment, demonstrating the quantification of m-tolunitrile biotransformation by a bacterial culture over 48 hours.
Table 1: Hypothetical In Vitro Biotransformation of m-Tolunitrile by Rhodococcus sp. This table is an illustrative example of data that could be generated using this compound as an internal standard. It does not represent results from a specific published study.
| Time Point (Hours) | m-Tolunitrile Concentration (µg/mL) | m-Tolylamide Concentration (µg/mL) | m-Toluic Acid Concentration (µg/mL) |
|---|---|---|---|
| 0 | 100.0 | 0.0 | 0.0 |
| 8 | 72.5 | 21.3 | 6.2 |
| 16 | 48.1 | 35.8 | 16.1 |
| 24 | 25.3 | 41.2 | 33.5 |
| 36 | 5.7 | 28.6 | 65.7 |
| 48 | < 1.0 | 5.1 | 93.9 |
Application in Environmental Fate and Process Research Methodologies
Understanding the environmental fate of industrial chemicals like m-tolunitrile is essential for assessing their persistence, mobility, and potential for ecological impact. The compound has been identified in environmental contexts such as landfill leachate. dtic.mil Isotope dilution methods using this compound as an internal standard are the gold standard for quantifying trace levels of the contaminant in complex environmental matrices like soil, water, or sediment.
The development of an analytical protocol would involve:
Sample Collection: Gathering environmental samples from a potentially contaminated site.
Spiking with Internal Standard: Adding a known quantity of this compound to each sample at the earliest stage of preparation.
Extraction: Using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard from interfering matrix components.
Analysis: Employing GC-MS or LC-MS to separate and detect m-tolunitrile and this compound. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of m-tolunitrile in the original sample.
This approach effectively corrects for variations in extraction efficiency and matrix effects, which are common challenges in environmental analysis. The stability of the carbon-deuterium bond ensures that the internal standard remains intact throughout the analytical process.
The following table provides a hypothetical example of data from an environmental monitoring study designed to quantify m-tolunitrile in water samples downstream from an industrial discharge point.
Table 2: Illustrative Quantification of m-Tolunitrile in Environmental Water Samples This table is a hypothetical representation of analytical results and does not reflect actual environmental monitoring data.
| Sample ID | Location | Matrix | This compound Added (ng/L) | Measured m-Tolunitrile (ng/L) |
|---|---|---|---|---|
| W-01 | Discharge Point | Surface Water | 50.0 | 842.3 |
| W-02 | 500m Downstream | Surface Water | 50.0 | 412.7 |
| W-03 | 1km Downstream | Surface Water | 50.0 | 155.9 |
| GW-01 | 50m from River | Groundwater | 50.0 | 35.1 |
| GW-02 | 200m from River | Groundwater | 50.0 | 8.6 |
| BLK-01 | Upstream Control | Surface Water | 50.0 | < 1.0 |
Role in Mechanistic and Kinetic Isotope Effect Studies
Elucidation of Organic Reaction Mechanisms via Deuterium (B1214612) Labeling
Deuterium labeling is a powerful technique for unraveling the step-by-step sequence of events in a chemical reaction. By strategically placing deuterium atoms at specific positions in a molecule, chemists can trace the fate of these atoms and infer the mechanism. The use of fully deuterated m-tolunitrile-d7 allows for the study of reactions involving C-H bond activation at either the methyl group or the aromatic ring.
For instance, in transition-metal-catalyzed C-H functionalization reactions, a significant slowing of the reaction rate upon switching from m-tolunitrile to this compound would strongly suggest that C-H bond cleavage is a critical part of the reaction's slowest step, known as the rate-determining step. escholarship.org
Probing Rate-Determining Steps with Primary Kinetic Isotope Effects (KIEs)
A primary kinetic isotope effect occurs when the isotopically labeled bond is broken or formed in the rate-determining step of a reaction. gmu.edu The C-D bond is stronger and has a lower zero-point energy (ZPE) than the corresponding C-H bond. Consequently, it requires more energy to break, leading to a slower reaction rate. The magnitude of the primary KIE, expressed as the ratio of the rate constants (kH/kD), provides information about the transition state of the C-H bond breaking event. princeton.edu
A large primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being cleaved in the rate-determining step. libretexts.org For example, in a hypothetical benzylic oxidation of m-tolunitrile, if the reaction proceeds significantly slower with this compound (where the methyl group is deuterated) compared to the non-deuterated form, it would indicate that the abstraction of a hydrogen atom from the methyl group is the rate-limiting event. Studies on the enzymatic hydroxylation of the related p-tolunitrile (B1678323) have utilized this principle to probe reaction mechanisms. acs.org
Table 1: Typical Primary Kinetic Isotope Effects for C-H Bond Cleavage
| Reaction Type | Typical kH/kD Value | Implication for Rate-Determining Step |
|---|---|---|
| C-H Bond Cleavage | ~2-8 | C-H bond breaking is rate-determining. |
This table presents generalized values. Actual KIEs are dependent on the specific reaction, temperature, and transition state geometry. wikipedia.orglibretexts.org
Investigating Transition State Structures with Secondary Kinetic Isotope Effects
Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. gmu.edunih.gov Though smaller than primary KIEs (typically 0.7 < kH/kD < 1.5), they offer valuable information about changes in hybridization or the steric environment at the labeled position during the transition state. wikipedia.orgprinceton.edu
For this compound, a reaction at the cyano group that causes a change in hybridization at the ipso-carbon (the carbon attached to the cyano group) could exhibit a secondary KIE. For example, if the reaction involves a change from sp² hybridization (in the reactant) to sp³ hybridization in the transition state, an inverse KIE (kH/kD < 1) might be observed for the deuterium atoms at the ortho positions. Conversely, a change from sp³ to sp² hybridization tends to result in a normal KIE (kH/kD > 1). wikipedia.orgnih.gov These subtle effects allow chemists to build a more detailed picture of the transition state's geometry.
Deuterium as a Probe for Hydrogen Atom Transfer (HAT) Reactions
Hydrogen Atom Transfer (HAT) is a fundamental reaction class where a hydrogen atom is transferred between two molecules. Deuterating the C-H bonds involved in the transfer, as in the methyl group of this compound, is a classic method for studying these reactions. The significant mass difference between H and D leads to a large primary kinetic isotope effect, confirming the HAT mechanism and providing insight into the transition state. escholarship.org For instance, in a radical-initiated reaction where a hydrogen is abstracted from the methyl group of m-tolunitrile, using this compound would result in a substantially lower reaction rate, confirming that HAT from the methyl group is a key step.
Studies of Isotopic Perturbation of Equilibrium
Isotopes can also affect the position of a chemical equilibrium, an effect known as the Equilibrium Isotope Effect (EIE). This arises because the zero-point energy differences between isotopologues are usually different in the reactants and products. Deuterium tends to enrich in the more strongly bonded (stiffer) position. chemrxiv.org
If this compound participates in a reversible reaction, the equilibrium constant (Keq) may be slightly different than for the non-deuterated compound. By measuring this difference, often through methods like equilibrium perturbation, information about the bonding environment in the products compared to the reactants can be obtained. nih.gov
Solvent Isotope Effects on Reaction Kinetics and Equilibria
When a reaction is performed in a deuterated solvent (e.g., D₂O instead of H₂O), any observed change in rate is termed a solvent isotope effect. chem-station.com These effects can be complex, arising from the solvent acting as a reactant, changes in solvation of the reactants and transition state, or rapid H/D exchange with the substrate. libretexts.org While this compound is a solute, studying its reactions in a protic solvent versus its deuterated counterpart can reveal the role of proton transfer from the solvent in the mechanism. For example, if a reaction involving m-tolunitrile is acid-catalyzed, switching from H₂SO₄ to D₂SO₄ would allow for the measurement of a solvent KIE, helping to determine if proton transfer from the catalyst is rate-limiting.
Deuterium Labeling for Investigating Molecular Dynamics and Solute-Solvent Interactions
Deuterium labeling is instrumental in studying the dynamic motions of molecules and their interactions with the surrounding solvent. rug.nl Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can measure the relaxation times of deuterium nuclei, which are sensitive to the molecule's rotational motion.
A study on the related isotopologue, p-tolunitrile-d7 (B1142796), dissolved in an ionic liquid, used deuterium NMR relaxation measurements to determine rotational correlation times. wpmucdn.com This provided insight into the solute-solvent interactions, showing how the molecule tumbles and interacts with its environment. wpmucdn.com Similar studies with this compound could elucidate its specific interactions with various solvents. Furthermore, spectroscopic studies on m-tolunitrile have investigated the internal rotation of the methyl group, a key aspect of its molecular dynamics. researchgate.net Using this compound would allow for a detailed probe of how isotopic substitution affects these dynamics and the molecule's interaction with its solvent shell. researchgate.netmdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| m-Tolunitrile |
| p-Tolunitrile |
| p-Tolunitrile-d7 |
| o-Tolunitrile |
| Deuterium |
| Water |
Advanced Spectroscopic Investigations of Deuterated Aromatic Nitriles
High-Resolution NMR Spectroscopic Techniques
High-resolution NMR spectroscopy serves as a powerful tool for elucidating the molecular structure, isotopic purity, and dynamic behavior of m-tolunitrile-d7. The substitution of protons with deuterium (B1214612) nuclei fundamentally alters the magnetic properties of the molecule, enabling specialized NMR experiments.
Multi-nuclear NMR is indispensable for confirming the successful deuteration and mapping the isotopic distribution within the this compound molecule. While ¹H NMR would primarily confirm the absence of protons, ²H (Deuterium) and ¹³C NMR provide direct insights into the deuterated sites.
²H NMR Spectroscopy: A ²H NMR spectrum of this compound would display distinct signals corresponding to the two different chemical environments of the deuterium atoms: the aromatic ring and the methyl group. The deuterium nucleus (spin I=1) has a different gyromagnetic ratio and resonance frequency from the proton, allowing it to be observed without interference from residual protons. sandiego.edu The spectrum would provide a quantitative measure of deuterium incorporation at each site.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is profoundly affected by the presence of deuterium. The signals for the carbon atoms directly bonded to deuterium (C-D) exhibit characteristic splitting patterns due to one-bond carbon-deuterium (¹J-CD) coupling. A carbon atom bonded to a single deuterium (as on the aromatic ring) will appear as a 1:1:1 triplet. The carbon of the deuterated methyl group (-CD₃) will appear as a 1:3:6:7:6:3:1 septet. Furthermore, deuteration causes a small upfield shift in the resonance of the attached carbon, known as a deuterium isotope effect. nih.gov
Based on known data for m-tolunitrile, the predicted ¹³C chemical shifts for the deuterated analogue are presented below. chemicalbook.comspectrabase.com
| Carbon Position | Expected Chemical Shift (ppm) for this compound | Expected Multiplicity |
|---|---|---|
| -CD₃ | ~21.1 | Septet |
| C-CN | ~112.4 | Singlet |
| C-N | ~118.7 | Singlet |
| C3 | ~138.8 | Singlet |
| Aromatic C-D | ~128.8 - 134.1 | Triplet |
NMR relaxation studies measure the rates at which nuclear spins return to thermal equilibrium (T₁) and lose phase coherence (T₂). These parameters are highly sensitive to molecular motion, providing a window into the dynamics of this compound in solution. nih.govuoregon.edu
The dominant relaxation mechanism for the deuterium nucleus is quadrupolar coupling. The interaction of the deuterium nuclear quadrupole moment with fluctuating local electric field gradients, caused by molecular tumbling in solution, provides an efficient pathway for relaxation. The longitudinal relaxation time (T₁) of deuterium is directly related to the rotational correlation time (τc), which is the characteristic time it takes for a molecule to rotate by one radian. buffalo.edu
A study on the closely related p-tolunitrile-d7 (B1142796) utilized deuterium T₁ measurements from inversion recovery experiments to determine its rotational correlation times in an ionic liquid. wpmucdn.com This approach allows for the investigation of solute-solvent interactions and their effect on rotational diffusion. wpmucdn.comnih.gov For this compound, measuring T₁ and T₂ values would similarly allow for the characterization of its hydrodynamic properties and interactions within different solvent environments. The relationship between relaxation times and molecular motion allows researchers to probe the microenvironment of the molecule with high precision. sandiego.eduarxiv.org
In the solid state, molecular tumbling is restricted, leading to significant line broadening in NMR spectra that obscures structural details. huji.ac.il Solid-state NMR (ssNMR) employs specialized techniques, such as Magic Angle Spinning (MAS), to average these anisotropic interactions and achieve high resolution. huji.ac.il
For this compound, ²H and ¹³C ssNMR can provide valuable information that is inaccessible in solution. Deuterium ssNMR is particularly powerful for studying molecular dynamics in solids, as the spectral lineshape is highly sensitive to the nature and timescale of local motions. nih.govfrontiersin.org High-field NMR combined with fast MAS can overcome sensitivity and resolution challenges, enabling the rapid acquisition of ²H MAS spectra. chemrxiv.org
Furthermore, techniques like Cross-Polarization (CP) can enhance the signal of less abundant nuclei like ¹³C by transferring magnetization from more abundant spins. Two-dimensional correlation experiments in the solid state, such as ²H-¹H CP-iCOSY, can elucidate through-space interactions and molecular packing in crystalline or amorphous forms of partially deuterated compounds. chemrxiv.org Research on other tolunitriles has utilized solid-state NMR to investigate their properties, indicating the applicability of these methods to the deuterated analogue. ingentaconnect.com
Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, these techniques offer specific insights into the strength and environment of the newly introduced carbon-deuterium (C-D) bonds, as well as perturbations to the rest of the molecular structure.
The most direct spectroscopic consequence of deuteration in an IR or Raman spectrum is the appearance of C-D stretching vibrations. These bands appear at lower frequencies than the corresponding C-H stretches due to the heavier mass of deuterium. The aromatic C-D stretching modes are expected to appear in the region of 2270-2300 cm⁻¹, while aliphatic C-D stretches, such as those in the -CD₃ group, appear at slightly lower wavenumbers. acs.org
The precise frequency of the C-D stretch is sensitive to its local electronic environment, making it an effective vibrational probe. bu.edu Changes in solvent polarity or hydrogen bonding can induce shifts in the C-D stretching frequency. This phenomenon, analogous to the vibrational Stark effect observed for nitrile groups, allows the C-D bond to report on the electrostatic environment of different parts of the molecule. acs.org The IR spectrum of non-deuterated m-tolunitrile shows a strong C≡N stretch around 2230 cm⁻¹. chemicalbook.comspectrabase.com In this compound, this band remains, accompanied by the new C-D stretching bands.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Aromatic C-D Stretch | 2270 - 2300 | IR, Raman |
| Aliphatic (-CD₃) Stretch | 2100 - 2250 | IR, Raman |
| Nitrile (C≡N) Stretch | ~2230 | IR, Raman |
To definitively assign the observed bands in the IR and Raman spectra of this compound, experimental data is often paired with theoretical calculations. Normal mode analysis, typically performed using Density Functional Theory (DFT), calculates the fundamental vibrational frequencies and visualizes the atomic motions associated with each mode. bu.edu
This computational approach is crucial for several reasons. It allows for the unambiguous assignment of the aromatic and methyl C-D stretches, which may be close in frequency. It also predicts how other vibrational modes, such as ring deformations and the C-CN stretch, are shifted upon deuteration compared to the non-deuterated isotopologue. ims.ac.jp Such theoretical assignments are essential for accurately interpreting spectral changes and relating them to specific structural and electronic properties of the molecule.
Advanced Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis
Advanced mass spectrometry techniques are indispensable for the detailed characterization of isotopically labeled compounds such as this compound. These methods provide critical information on isotopic purity and offer deep insights into the fragmentation pathways, which are essential for understanding the molecule's structure and stability.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the fragmentation pathways of ions. In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and then subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that serves as a structural fingerprint of the precursor ion.
For aromatic nitriles, common fragmentation pathways involve the loss of small neutral molecules such as HCN. nih.gov In the case of m-tolunitrile, the electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M+) and significant fragment ions corresponding to the loss of a hydrogen atom (M-1) and the loss of the nitrile group (M-26). massbank.eu
A hypothetical MS/MS analysis of the deuterated molecular ion would allow for the precise mapping of these fragmentation channels. By comparing the fragmentation patterns of the deuterated and non-deuterated compounds, the involvement of specific hydrogen/deuterium atoms in rearrangement processes can be elucidated. nih.gov
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Description | Predicted m/z |
| Molecular Ion [C8D7N]+ | 124 |
| Loss of a Deuterium atom [C8D6N]+ | 122 |
| Loss of the Nitrile group [C8D7]+ | 98 |
| Loss of Deuterated Methyl Radical [C7D4N]+ | 106 |
| Loss of DCN [C7D6]+ | 96 |
Note: This table is based on theoretical predictions and the known fragmentation of similar compounds.
Precise Mass Measurement for Accurate Isotope Abundance Determination
High-resolution mass spectrometry (HRMS) provides precise mass measurements of ions, which is crucial for determining the elemental composition of a molecule and for assessing the isotopic purity of a labeled compound like this compound. nih.gov The accurate mass of an ion is its mass calculated from the sum of the exact masses of its constituent isotopes. sisweb.com
For this compound (C8D7N), the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C), deuterium (²H), and nitrogen (¹⁴N). This high precision allows for the differentiation between ions of the same nominal mass but different elemental compositions.
The isotopic purity of a sample of this compound can be determined by analyzing the relative abundances of the different isotopologues in the high-resolution mass spectrum. The presence of species with fewer than seven deuterium atoms would indicate incomplete deuteration. The relative intensities of the isotopic peaks (e.g., M+, M+1, M+2) can be compared to theoretical distributions to quantify the level of isotopic enrichment. spectroscopyonline.comresearchgate.net
Table 2: Theoretical Isotopic Distribution for this compound
| Isotopologue | Exact Mass | Relative Abundance (%) |
| ¹²C₈ ²H₇ ¹⁴N₁ | 124.1018 | 100 |
| ¹³C¹²C₇ ²H₇ ¹⁴N₁ | 125.1052 | 8.8 |
| ¹²C₈ ²H₆ ¹H₁ ¹⁴N₁ | 123.1080 | Minor |
| ¹²C₈ ²H₇ ¹⁵N₁ | 125.0989 | 0.37 |
Note: This table represents a simplified theoretical distribution. The actual spectrum would show a more complex pattern of isotopic peaks.
Electronic Spectroscopy and Photophysical Investigations
Electronic spectroscopy, encompassing absorption and fluorescence techniques, provides valuable information about the electronic structure and excited-state properties of molecules. Investigations into the photophysical behavior of m-tolunitrile and its deuterated analog contribute to a fundamental understanding of how electronic structure is influenced by substituents and isotopic labeling.
Studies on isomeric tolunitriles have shown that they exhibit two absorption band systems in the near-UV region, corresponding to the ¹Lb ← ¹A and ¹La ← ¹A transitions. ias.ac.in The lower energy ¹Lb band is generally weaker than the higher energy ¹La band. ias.ac.in The absorption and emission characteristics are influenced by the solvent polarity, indicating changes in the dipole moment upon electronic excitation. ias.ac.in
For m-tolunitrile, vibronic analysis of the low-temperature absorption and fluorescence spectra suggests a slight distortion in the geometry of the first excited singlet state. ias.ac.in The fluorescence emission originates from the reverse ¹Lb → ¹A transition. ias.ac.in
While specific photophysical data for this compound are not extensively documented, it is expected that deuteration will have a subtle but measurable effect on its electronic and photophysical properties. The primary influence of deuteration is on the vibrational energy levels of the molecule. This can affect non-radiative decay processes, such as internal conversion and intersystem crossing, which compete with fluorescence. In many aromatic molecules, deuteration leads to a decrease in the rate of non-radiative decay, resulting in an increase in the fluorescence quantum yield and a longer fluorescence lifetime.
Table 3: General Photophysical Properties of Isomeric Tolunitriles
| Property | o-Tolunitrile | m-Tolunitrile | p-Tolunitrile (B1678323) |
| Absorption Max (Ethanol, nm) | ~275, ~220 | ~275, ~222 | ~278, ~225 |
| Fluorescence Max (Ethanol, nm) | ~290 | ~290 | ~295 |
| Phosphorescence Max (Ethanol, nm) | ~390 | ~390 | ~395 |
Source: Adapted from a study on the absorption and emission characteristics of isomeric tolunitriles. ias.ac.in The values are approximate and serve for comparative purposes.
Further investigations into the UV-Vis absorption and fluorescence spectra of this compound would be valuable to precisely quantify the effects of deuteration on its photophysical parameters. Time-resolved fluorescence measurements would be particularly insightful for determining the excited-state lifetime and understanding the dynamics of the excited state processes.
Computational Chemistry and Theoretical Modeling of Deuterated M Tolunitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in solving the electronic Schrödinger equation, are fundamental to predicting the intrinsic properties of a molecule. researchgate.net These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. masjaps.com DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. nih.gov
Once the optimized geometry is determined, the same DFT methods can be used to calculate vibrational frequencies. spectroscopyonline.com This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates, which yields a force constant matrix. Diagonalizing this matrix gives the normal modes of vibration and their corresponding frequencies. A key confirmation of a true energy minimum is the absence of any imaginary frequencies in the calculation. masjaps.com
For m-tolunitrile-d7, DFT calculations would predict a molecular geometry very similar to that of its non-deuterated counterpart, as isotopic substitution has a negligible effect on the electronic potential energy surface and thus the equilibrium bond lengths and angles. However, the vibrational frequencies are significantly affected due to the mass difference between hydrogen and deuterium (B1214612).
The table below presents a representative set of calculated vibrational frequencies for non-deuterated m-tolunitrile, based on DFT calculations for related benzonitrile (B105546) derivatives. researchgate.netaip.org The expected shifts upon full deuteration (this compound) are discussed.
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) for m-Tolunitrile | Expected Frequency Range (cm⁻¹) for this compound | Description of Change |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | 2250 - 2300 | Significant downward shift due to the heavier mass of Deuterium (D) replacing Hydrogen (H). |
| Methyl C-H Stretch | 2900 - 3000 | 2100 - 2200 | Significant downward shift as the CD₃ group's stretching frequencies are much lower than the CH₃ group's. |
| C≡N Stretch | ~2240 | ~2240 | Minimal change expected as this vibration does not directly involve the substituted atoms. |
| Aromatic Ring Breathing | 1580 - 1600 | 1550 - 1570 | Slight downward shift due to the increased overall mass of the ring. |
| Methyl C-H Bend | 1450 - 1480 | 1050 - 1080 | Substantial downward shift for CD₃ bending modes compared to CH₃ modes. |
| Aromatic C-H Bend (out-of-plane) | 750 - 800 | 550 - 600 | Noticeable downward shift for C-D bending modes. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameterization. iastate.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), can provide highly accurate descriptions of chemical reaction pathways. iastate.edu
By mapping the potential energy surface, these methods can identify transition states—the highest energy points along a reaction coordinate—and calculate the activation energy (energy barrier) for a reaction. iastate.edunih.gov This information is crucial for understanding reaction mechanisms and predicting reaction rates.
For this compound, ab initio calculations could be employed to study various reactions, such as electrophilic aromatic substitution or reactions involving the nitrile or methyl group. For instance, the mechanism of hydrogenation of the nitrile group could be explored. acs.org The calculations would reveal the structures of intermediates and transition states along the reaction pathway. While isotopic substitution does not alter the electronic potential energy surface, it does affect the zero-point vibrational energies (ZPVE). Because C-D bonds have lower ZPVE than C-H bonds, reactions involving the breaking of these bonds will have slightly different activation barriers, an effect known as the kinetic isotope effect, which can be precisely quantified by ab initio calculations.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
While quantum chemical calculations are excellent for describing the properties of isolated molecules, the behavior of molecules in a condensed phase is often dominated by interactions with their environment. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mdpi.comyoutube.com
In an MD simulation, atoms are treated as classical particles, and their interactions are described by a force field. By solving Newton's equations of motion, MD simulations can generate a trajectory that describes how the positions and velocities of particles in the system evolve. This allows for the investigation of solvent effects and the conformational dynamics of molecules. nih.gov For example, simulations can reveal the structure of the solvent shell around a solute and quantify the strength of solute-solvent interactions. mdpi.com
For this compound, MD simulations would be particularly useful for studying its behavior in various solvents. These simulations can predict how solvent polarity affects the orientation of the molecule and the dynamics of the deuterated methyl group's internal rotation. The rotation of the methyl group is a key conformational motion in tolunitriles, and its barrier can be influenced by interactions with surrounding solvent molecules. nih.gov MD simulations can provide detailed insight into these dynamic processes, which are averaged out in many experimental measurements.
Prediction of Spectroscopic Parameters for Deuterated Analogues
A primary application of computational chemistry is the prediction of spectroscopic properties, which serves as a vital link between theoretical models and experimental observations. dtu.dk For deuterated analogues like this compound, these predictions are essential for interpreting experimental spectra and confirming isotopic incorporation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structure elucidation. Computational methods, particularly DFT, can predict NMR chemical shifts with a high degree of accuracy. liverpool.ac.uk The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule, which is then used to calculate the chemical shift relative to a standard reference compound.
For this compound, the most dramatic effect of deuteration on the ¹H NMR spectrum is the disappearance of signals corresponding to the deuterated positions. The seven deuterium atoms would replace the four aromatic protons and the three methyl protons. The remaining ¹H spectrum would be silent, assuming 100% deuteration.
However, computational predictions are still valuable for the ¹³C NMR spectrum and for understanding secondary isotope effects. researchgate.net Deuteration causes small but measurable shifts in the chemical shifts of nearby nuclei. huji.ac.il These isotope shifts are typically small, on the order of parts per billion (ppb), but can be reliably calculated. researchgate.net The table below compares experimental ¹H NMR data for m-tolunitrile with a discussion of the expected computational results and the effects of deuteration. chemicalbook.com
| Proton Position | Experimental Shift (ppm) for m-Tolunitrile | Typical Accuracy of DFT Prediction | Expected Observation for this compound |
|---|---|---|---|
| Methyl (CH₃) | ~2.39 | ± 0.1-0.2 ppm | Signal absent in ¹H NMR. A triplet would appear in ²H NMR. |
| Aromatic (ring H) | ~7.3 - 7.5 | ± 0.1-0.2 ppm | Signals absent in ¹H NMR. Multiple signals would appear in ²H NMR. |
As discussed in section 6.1.1, DFT calculations can predict vibrational frequencies. This capability is invaluable for assigning the peaks observed in experimental infrared (IR) and Raman spectra. The correspondence between calculated and experimental frequencies, especially when comparing a molecule with its deuterated analogue, provides definitive assignments for the vibrational modes. rsc.org
The deuteration of m-tolunitrile provides a clear example. Vibrational modes involving the movement of hydrogen atoms (stretching, bending, rocking) will shift to significantly lower frequencies upon substitution with deuterium. acs.org For instance, aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while C-D stretches are found much lower, around 2200-2300 cm⁻¹. acs.org By calculating the theoretical spectra for both m-tolunitrile and this compound, one can confidently assign which experimental peaks correspond to which specific atomic motions. This comparative analysis is a powerful method for validating both the computational model and the interpretation of the experimental data.
Modeling Kinetic Isotope Effects in Reaction Pathways
The substitution of hydrogen with deuterium in m-tolunitrile can lead to significant changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org Modeling these effects provides profound insights into reaction mechanisms, particularly the nature of the transition state. princeton.edu Computational approaches, primarily based on quantum mechanics, are central to understanding and predicting KIEs. wikipedia.org
The theoretical basis for KIEs lies in the difference in zero-point vibrational energy (ZPVE) between C-H and C-D bonds. princeton.edu The heavier deuterium atom leads to a lower vibrational frequency and consequently a lower ZPVE for the C-D bond compared to the C-H bond. wikipedia.org If this bond is broken or significantly altered in the rate-determining step of a reaction, the activation energy will be higher for the deuterated species, resulting in a slower reaction rate (a "normal" KIE, kH/kD > 1). wikipedia.orgprinceton.edu Conversely, an "inverse" KIE (kH/kD < 1) can occur if the vibrational frequencies of the bond increase in the transition state. comporgchem.com
Computational Methods for KIE Prediction:
Density Functional Theory (DFT) is a widely used method for modeling KIEs due to its balance of accuracy and computational cost. wikipedia.orgnih.gov The general workflow for predicting the KIE for a reaction involving this compound would involve the following steps:
Geometry Optimization: The equilibrium geometries of the reactants (m-tolunitrile and this compound) and the transition state for the reaction of interest are optimized using a suitable DFT functional and basis set. comporgchem.com
Frequency Calculations: Vibrational frequencies are calculated for the optimized structures. These calculations are crucial for obtaining the ZPVEs and for confirming the nature of the stationary points (i.e., minima for reactants and a first-order saddle point for the transition state). princeton.educomporgchem.com
KIE Calculation: The KIE is then calculated using the principles of transition state theory, often employing the Bigeleisen-Mayer equation, which relates the KIE to the vibrational frequencies of the light and heavy isotopologues in the reactant and transition states. comporgchem.com
Illustrative Data for a Hypothetical Reaction:
To illustrate the type of data generated, consider a hypothetical hydrogen abstraction reaction from the methyl group of m-tolunitrile. The table below presents theoretically derived data that would be used to calculate the KIE.
| Species | Key Vibrational Mode | Frequency (cm⁻¹) (C-H) | Frequency (cm⁻¹) (C-D) | ZPVE (kcal/mol) (C-H) | ZPVE (kcal/mol) (C-D) |
| Reactant | Methyl C-H/C-D Stretch | ~2950 | ~2100 | Higher | Lower |
| Transition State | Symmetric Stretch | Lowered/Vanishes | Lowered/Vanishes | Modified | Modified |
Note: The values presented are representative and would vary based on the specific reaction and level of theory.
The difference in the change in ZPVE from the reactant to the transition state for the C-H and C-D bonds is the primary determinant of the primary KIE. princeton.edu Computational studies on similar aromatic systems have demonstrated excellent agreement between calculated and experimental KIEs, validating the utility of these theoretical approaches. comporgchem.com
Secondary KIEs, where the deuterated bonds are not directly broken but are located near the reaction center, can also be modeled. wikipedia.org These effects are typically smaller but provide valuable information about changes in hybridization and steric environment at the transition state.
Development and Validation of Force Fields for Deuterated Aromatic Systems
While quantum mechanical methods are powerful for studying reaction mechanisms, they are computationally too expensive for simulating large systems or long timescales. For these applications, classical molecular mechanics (MM) force fields are employed. researchgate.net However, standard force fields are typically parameterized for non-deuterated compounds and may not accurately capture the subtle effects of isotopic substitution. researchgate.net
Challenges in Force Field Development for Deuterated Systems:
The primary challenge in developing force fields for deuterated molecules like this compound is that the Born-Oppenheimer approximation, which assumes the potential energy surface is independent of isotopic mass, is the foundation of most force fields. researchgate.net While this is a good approximation, the mass difference between hydrogen and deuterium does lead to quantum effects that alter vibrational frequencies and effective bond lengths. researchgate.net A simple mass substitution in a standard force field often fails to reproduce experimental properties accurately. researchgate.net
Parameterization and Validation Strategy:
A robust strategy for developing a reliable force field for deuterated aromatic systems involves re-parameterization of specific terms, particularly those involving the deuterated atoms.
Quantum Mechanical Target Data: High-level quantum mechanical calculations are used to generate target data. This includes:
Geometries: Optimized molecular geometries.
Vibrational Frequencies: Harmonic force constants derived from frequency calculations. researchgate.net
Potential Energy Scans: Energy profiles for the rotation of key dihedral angles, such as the methyl group rotation in this compound.
Force Field Parameter Fitting: The parameters of the force field, such as bond stretching force constants, angle bending constants, and dihedral torsion parameters, are adjusted to reproduce the QM target data. Automated parameterization protocols are often employed for this purpose. nih.govresearchgate.net
Key Parameters for Refinement in this compound:
| Parameter Type | Description | Rationale for Refinement |
| Bond Stretching | Force constant for C-D bonds | To accurately reflect the different vibrational frequency compared to C-H. |
| Angle Bending | Force constants for angles involving D atoms (e.g., D-C-D, C-C-D) | To capture changes in bending frequencies. |
| Dihedral Torsions | Parameters for torsions involving the deuterated methyl group | To correctly model the rotational barrier and dynamics of the -CD₃ group. |
| Non-bonded (van der Waals) | Lennard-Jones parameters | While often transferred, subtle adjustments may be needed to reproduce bulk properties. |
Validation: The newly parameterized force field must be rigorously validated against a range of experimental data and/or independent QM calculations. For this compound, validation would ideally include:
Structural Properties: Comparison of simulated bond lengths and angles with experimental or QM data.
Vibrational Spectra: The simulated infrared or Raman spectra should show a clear isotopic shift in the relevant vibrational modes compared to the non-deuterated analogue.
Thermodynamic Properties: For liquid-phase simulations, properties such as density and heat of vaporization should be compared with available experimental data.
Dynamic Properties: For example, the rotational dynamics of the methyl group could be compared with data from techniques like NMR spectroscopy.
The development of such bespoke force fields is crucial for accurate molecular dynamics simulations of deuterated compounds, enabling the study of their behavior in condensed phases, their interactions with other molecules, and the influence of isotopic substitution on macroscopic properties. researchgate.netnih.gov
Future Research Trajectories and Methodological Innovations
Emerging Synthetic Routes for Ultra-Precise Site-Specific Deuteration
The demand for compounds with precisely placed deuterium (B1214612) atoms is growing, driven by applications in mechanistic studies and the development of deuterated pharmaceuticals. nih.gov While traditional methods for deuteration exist, emerging synthetic routes offer greater control and efficiency in producing specifically labeled molecules like m-tolunitrile-d7.
Recent advancements have focused on catalytic methods that enable highly regioselective deuterium incorporation. For instance, copper-catalyzed transfer hydrodeuteration of aryl alkynes has been shown to produce aryl alkanes with precise deuteration at the benzylic position, minimizing isotopic impurities. nih.gov Another promising approach involves the use of a graphene oxide membrane (GOM) reactor for the electrolysis of glucose in heavy water (D₂O). This method has successfully deuterated the C(sp³)–H bonds of methyl groups on aromatic rings, including those on tolunitrile derivatives, with high deuterium incorporation and yield under mild conditions. rsc.org
Furthermore, transition metal-catalyzed hydrogen isotope exchange (HIE) reactions are a powerful tool for post-synthetic deuteration. nih.govsnnu.edu.cn These methods often utilize directing groups to achieve site-selectivity. For example, rhodium complexes have demonstrated effectiveness in the regiospecific isotopic labeling of various aromatic compounds. snnu.edu.cn The development of new catalytic systems, potentially involving earth-abundant metals, will likely lead to more cost-effective and environmentally benign methods for producing this compound and other deuterated aromatics.
Table 1: Comparison of Deuteration Methodologies
| Method | Description | Advantages |
| Catalytic Transfer Hydrodeuteration | Utilizes a catalyst (e.g., Copper) to transfer deuterium from a donor molecule to an unsaturated bond. nih.govmarquette.edu | High regioselectivity, mild reaction conditions. nih.gov |
| Graphene Oxide Membrane (GOM) Electrolysis | Employs a GOM in an electrochemical cell with D₂O to generate deuterium radicals for deuteration. rsc.org | Cost-effective deuterium source, high deuterium incorporation. rsc.org |
| Hydrogen Isotope Exchange (HIE) | Involves the exchange of hydrogen atoms with deuterium using a catalyst and a deuterium source like D₂O or D₂ gas. nih.govsnnu.edu.cn | Applicable to a wide range of substrates, can be used for late-stage deuteration. acs.org |
Integration with Advanced Hyphenated Analytical Techniques for Enhanced Resolution
This compound serves as a valuable internal standard in quantitative analysis, particularly in hyphenated analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard that is chemically similar to the analyte minimizes variations in sample preparation and analysis, thereby improving the accuracy and precision of the results. scioninstruments.comoup.com
In GC-MS analysis, for example, using a deuterated form of the target analyte is a common practice. scioninstruments.com The selection of an appropriate deuterated internal standard, such as this compound for the analysis of m-tolunitrile, is crucial. The mass difference between the analyte and the deuterated standard allows for their distinct detection by the mass spectrometer, while their similar chromatographic behavior ensures they are affected similarly by the analytical process. asme.org
Future research will likely see the expanded use of this compound and other deuterated standards in increasingly complex matrices. Pyrolysis-GC/MS, for instance, has benefited from the use of deuterated internal standards to quantify tire tread particles in environmental samples, correcting for sample size and matrix effects. nih.govresearchgate.net As analytical instrumentation becomes more sensitive, the need for high-purity, well-characterized deuterated standards like this compound will become even more critical for achieving reliable and transferable quantitative methods.
Expansion into Novel Catalysis and Reaction Mechanism Studies Utilizing Deuterated Probes
Deuterated molecules like this compound are indispensable tools for elucidating reaction mechanisms and studying kinetic isotope effects (KIEs). The difference in bond strength between a C-H and a C-D bond can lead to different reaction rates, providing valuable information about the rate-determining step of a reaction. nih.gov
The use of deuterated probes can help identify the specific hydrogen atoms involved in a reaction. For example, in studies of enzymatic reactions, specifically deuterated substrates can be used to track the transfer of hydrogen atoms and identify intermediates. nih.govscienceopen.com In the realm of heterogeneous catalysis, deuterated molecules can be used to probe the surface chemistry of catalysts. For instance, in situ FTIR studies using deuterated chloromethane (B1201357) (CD₃Cl) have been employed to understand the transformation mechanism of chloromethane over a SAPO-34 catalyst. dicp.ac.cn
Future applications of this compound in this area could involve its use as a probe in novel catalytic systems. For example, it could be used to study the mechanism of nitrile hydrogenation or other transformations catalyzed by newly developed catalysts. The insights gained from such studies can aid in the design of more efficient and selective catalysts.
Advancements in Computational Methodologies for Deuterated Molecular Systems
Computational chemistry provides a powerful complement to experimental studies of deuterated molecules. Quantum chemical calculations can be used to predict and interpret kinetic isotope effects, providing a deeper understanding of reaction mechanisms at the molecular level. nih.govresearchgate.net
Various computational methods, including density functional theory (DFT), are employed to model the properties of deuterated systems. diva-portal.org These calculations can help to elucidate the geometric and electronic structures of transition states and intermediates, and to calculate vibrational frequencies, which are essential for predicting KIEs. Recent work has focused on accelerating quantum instanton calculations of kinetic isotope effects, which can increase the efficiency of these computationally intensive studies by orders of magnitude. aip.org
Future advancements in computational methodologies will likely involve the development of more accurate and efficient methods for modeling complex deuterated systems. This will enable more detailed investigations of the role of deuterium in influencing molecular properties and reactivity. For this compound, computational studies could be used to predict its behavior in various chemical environments, aiding in the design of new experiments and the interpretation of existing data.
Role in Developing New Isotope Tracing Methodologies for Complex Systems
Isotope tracing is a powerful technique for tracking the fate of molecules in complex biological and environmental systems. creative-proteomics.com Deuterated compounds, including those derived from or analogous to this compound, can serve as tracers to follow metabolic pathways, environmental degradation, and other processes. nih.govtechnologynetworks.comwur.nl
In metabolic research, deuterated tracers are used to study a wide range of metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation. nih.gov Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that uses deuterated tracers to study metabolism in vivo. nih.govmdpi.com The use of stable isotope tracers is also crucial in environmental fate studies to understand the distribution, transformation, and degradation of chemicals. battelle.orgnih.gov
The development of new isotope tracing methodologies will likely involve the use of multiply-labeled compounds and the combination of isotope tracing with other analytical techniques. This compound and similar deuterated aromatics could play a role in developing methods to trace the environmental fate of aromatic pollutants or to study the metabolism of aromatic compounds in biological systems. The ability to synthesize highly enriched and specifically labeled compounds will be critical for the success of these future studies.
Q & A
Q. How can machine learning enhance the predictive modeling of this compound’s physicochemical properties?
- Methodological Answer : Train models on datasets of deuterated analogs to predict logP, solubility, and reactivity. Use features like molecular descriptors (e.g., topological polar surface area) and isotopic substitution patterns. Validate predictions with experimental assays and disclose training data sources to address reproducibility challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
